N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key cellular processes . The compound’s structure allows it to bind to these targets with high affinity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can be compared to other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the acetyl and pivalamide groups.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, which may alter its biological activity and reactivity.
Naphthyridinomycin: An antitumor antibiotic with a tetrahydroisoquinoline core, known for its potent biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPYRVKRHTOHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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